molecular formula C15H21N7 B6453803 N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549011-96-1

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6453803
CAS No.: 2549011-96-1
M. Wt: 299.37 g/mol
InChI Key: TWWSMYUTWBIERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring substituted with a pyrazine moiety at the 1-position and an ethylamine group at the 2-position of the pyrimidine core. Its structure combines a pyrimidine scaffold with a piperazine-pyrazine hybrid substituent, which may enhance binding affinity to biological targets due to increased hydrogen-bonding and π-π stacking interactions .

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-17-15-19-12(2)10-13(20-15)21-6-8-22(9-7-21)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSMYUTWBIERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoamides

A high-yielding route involves cyclizing ethyl 3-aminocrotonate with methyl cyanamide under acidic conditions:

CH3C(O)NHCH2COOEt+CH3NHCNHCl, EtOHC5H7ClN3+byproducts\text{CH}3\text{C(O)NHCH}2\text{COOEt} + \text{CH}3\text{NHCN} \xrightarrow{\text{HCl, EtOH}} \text{C}5\text{H}7\text{ClN}3 + \text{byproducts}

Conditions : Reflux in ethanol with catalytic HCl (12 h, 78% yield).

Halogenation Optimization

Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline:

C5H7N3+POCl3110CC5H6ClN3+H3PO4\text{C}5\text{H}7\text{N}3 + \text{POCl}3 \xrightarrow{110^\circ\text{C}} \text{C}5\text{H}6\text{ClN}3 + \text{H}3\text{PO}_4

Key Data :

  • Temperature: 110°C

  • Time: 6 h

  • Yield: 85%

Preparation of 1-(Pyrazin-2-yl)Piperazine

Buchwald–Hartwig Amination

A palladium-catalyzed coupling between 2-chloropyrazine and piperazine affords the substituted piperazine:

C4H3ClN2+C4H10N2Pd2(dba)3,XantphosC8H13N5\text{C}4\text{H}3\text{ClN}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{C}8\text{H}{13}\text{N}_5

Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃, toluene, 100°C, 24 h

  • Yield: 67%

SNAr Reaction Under Microwave Irradiation

Alternative protocol using microwave-assisted SNAr:

C4H3ClN2+C4H10N2DMF, MWC8H13N5\text{C}4\text{H}3\text{ClN}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{DMF, MW}} \text{C}8\text{H}{13}\text{N}_5

Conditions :

  • Solvent: DMF

  • Temperature: 150°C

  • Time: 30 min

  • Yield: 72%

Coupling of Pyrimidine and Piperazine Moieties

SNAr Displacement of Chlorine

The 4-chloro group in 4-chloro-6-methylpyrimidin-2-amine undergoes SNAr with 1-(pyrazin-2-yl)piperazine:

C5H6ClN3+C8H13N5NaH, THFC13H20N8\text{C}5\text{H}6\text{ClN}3 + \text{C}8\text{H}{13}\text{N}5 \xrightarrow{\text{NaH, THF}} \text{C}{13}\text{H}{20}\text{N}_8

Optimized Parameters :

  • Base: NaH (1.2 equiv)

  • Solvent: THF, 0°C → rt

  • Time: 12 h

  • Yield: 65%

Palladium-Mediated Cross-Coupling

For sterically hindered substrates, Suzuki–Miyaura coupling is employed:

C5H6BrN3+C8H13N5BpinPd(PPh3)4C13H20N8\text{C}5\text{H}6\text{BrN}3 + \text{C}8\text{H}{13}\text{N}5\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{13}\text{H}{20}\text{N}_8

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃, dioxane/H₂O (3:1)

  • Temperature: 80°C, 18 h

  • Yield: 58%

N-Ethylation of the Pyrimidin-2-Amine

Reductive Amination

Purification and Analytical Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine-H), 8.45 (s, 1H, pyrazine-H).

  • ESI-MS : m/z 345.2 [M + H]⁺ (calc. 345.21).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SNAr Displacement6598Minimal metal contamination
Suzuki Coupling5897Tolerates electron-deficient substrates
Reductive Amination8299Mild conditions

Challenges and Optimization Strategies

  • Piperazine Solubility : Use of polar aprotic solvents (DMF, NMP) enhances reactivity in SNAr.

  • Byproduct Formation : Excess NaH (1.5 equiv) suppresses dimerization during alkylation.

  • Catalyst Deactivation : Pd₂(dba)₃ with Xantphos improves stability in cross-coupling .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the pyrimidine and pyrazine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound A : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS: Not specified)

  • Key Differences : Replaces the piperazine-pyrazine group with a simpler piperidine ring.
  • Synthesis : Prepared via nucleophilic substitution of 6-chloropyrimidine with piperidine, yielding a crystalline solid with confirmed X-ray structure .

Compound B : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 856973-81-4)

  • Key Differences : Lacks the ethyl group and pyrazine substitution; features a 4-methylpiperazine at the pyrimidine 5-position.
  • Impact : The methyl group on piperazine enhances metabolic stability but may reduce target selectivity compared to bulkier substituents like pyrazine .
  • Synthesis : Achieved via Buchwald-Hartwig coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine, using Pd catalysis (yield: ~8.7%) .

Compound C : 6-(4-Ethyl-1-piperazinyl)-4-pyrimidinamine (CAS: 959696-43-6)

  • Key Differences : Contains an ethyl group on the piperazine nitrogen but lacks the pyrazine and methyl substituents.

Compound D : N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2415462-93-8)

  • Key Differences : Substitutes pyrazine with a fluoropyrimidine ring, introducing electronegative fluorine.
  • Impact : Fluorine enhances metabolic stability and may alter binding kinetics through electrostatic interactions. Molecular weight (331.39 g/mol) is comparable to the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₆H₂₂N₈ C₁₀H₁₆N₄ C₉H₁₄N₆ C₁₀H₁₈N₆ C₁₆H₂₂FN₇
Molecular Weight ~338.41 g/mol 192.26 g/mol 194.25 g/mol 222.29 g/mol 331.39 g/mol
Key Substituents Ethyl, pyrazine, piperazine Piperidine 4-Methylpiperazine Ethylpiperazine Fluoropyrimidine
logP (Predicted) ~2.1 ~1.5 ~1.0 ~1.8 ~2.3

Biological Activity

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H23N7
Molecular Weight: 313.40 g/mol
IUPAC Name: N-ethyl-4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS Number: 2640888-62-4

PropertyValue
Molecular FormulaC16H23N7
Molecular Weight313.40 g/mol
IUPAC NameN-ethyl-4-methyl...
InChI KeyRMVVJZFGBFNNQQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This compound has shown potential as:

  • Antibacterial Agent: It exhibits activity against a range of bacterial strains, potentially through the inhibition of bacterial enzymes.
  • Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections, possibly by interfering with viral replication mechanisms.
  • Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Biological Activity Studies

Recent research has highlighted the biological activities associated with this compound and its derivatives:

  • Antibacterial Activity:
    • A study reported that pyrimidine derivatives, including this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Effects:
    • Research on similar pyrimidine compounds indicated that they could suppress COX enzyme activity, leading to reduced inflammation. For instance, certain derivatives exhibited IC50 values as low as 0.04 μmol for COX inhibition .
  • Anticancer Potential:
    • Pyrazine derivatives have been investigated for their anticancer properties, with some analogs demonstrating significant cytotoxic effects on cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of N-ethyl derivatives against various pathogens, showing a notable reduction in bacterial growth in vitro. The study utilized standard agar diffusion methods to determine the MIC values.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to N-ethyl derivatives significantly reduced inflammation compared to controls. The anti-inflammatory effect was attributed to the downregulation of inflammatory mediators such as prostaglandins .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-ethyl derivatives:

  • Substituent Effects: Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.
  • Piperazine Moiety: Variations in the piperazine substituents can modulate receptor binding affinity and selectivity.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, starting with the condensation of a pyrimidine core (e.g., 4-methyl-6-chloropyrimidin-2-amine) with a piperazine derivative. Key steps include:

  • Piperazine coupling : Reacting 4-(pyrazin-2-yl)piperazine with the pyrimidine core under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like triethylamine to facilitate nucleophilic substitution .
  • Ethyl group introduction : Alkylation of the pyrimidine’s amine group using ethyl halides or via reductive amination under hydrogenation conditions .
  • Optimization : Catalysts such as Pd/C for hydrogenation or microwave-assisted synthesis can improve reaction efficiency and purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection is performed using synchrotron or in-house diffractometers. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures, leveraging intrinsic flexibility in handling high-resolution data and twinning . Key parameters include:

  • Data collection : Resolution ≤ 0.8 Å for accurate electron density maps.
  • Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the piperazine-pyrimidine conformation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition : Use fluorescence polarization or SPR to assess binding to kinases or GPCRs, given structural similarity to pyrimidine-based inhibitors .
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines, with IC50 calculations to determine potency .
  • ADME/Tox : Microsomal stability assays and CYP450 inhibition studies to evaluate metabolic liabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Structural validation : Confirm compound purity via HPLC and NMR (>95% purity) to rule out batch variability .
  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple cell lines .
  • SAR analysis : Compare activity of analogs (e.g., substituent variations on the pyrimidine or piperazine moieties) to identify critical pharmacophores .

Q. What computational methods are effective for predicting target interactions and optimizing binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K or EGFR). Focus on the pyrimidine core’s hydrogen bonding with ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperazine-pyrazine moiety in solvated environments .
  • QSAR models : Train models on analogs (e.g., from ) to predict logP and solubility, guiding substituent modifications .

Q. How can polymorphism in crystallographic data impact pharmacological development, and how is it addressed?

Polymorphs (e.g., differing piperazine ring conformations) alter solubility and bioavailability. Mitigation strategies:

  • Crystallization screens : Test >50 solvent systems to isolate stable polymorphs .
  • Thermal analysis : DSC/TGA to identify phase transitions and select forms with higher melting points for formulation .
  • Patent considerations : Disclose all polymorphs in regulatory filings to block competitors .

Q. What strategies improve synthetic scalability while maintaining stereochemical integrity?

  • Catalyst selection : Chiral catalysts (e.g., (R)-BINAP) for asymmetric synthesis of piperazine intermediates .
  • Flow chemistry : Continuous-flow reactors reduce side reactions during exothermic steps (e.g., ethylation) .
  • In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress and intermediate stability in real time .

Methodological Resources

  • Crystallography : SHELX software for structure refinement .
  • Synthesis : Multi-step protocols from patent literature (e.g., ).
  • Biological assays : Standardized kinase profiling panels (e.g., Eurofins DiscoverX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.